Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-
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Overview
Description
Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]- is an organic compound with a unique structure that includes a phenyl ring substituted with a hydroxybutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]- typically involves the reaction of a phenylacetylene derivative with a suitable electrophile under controlled conditions. One common method is the palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenyl ring and the butynyl group . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxybutynyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
- Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]- is unique due to the presence of the hydroxybutynyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring .
Properties
CAS No. |
510754-35-5 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
1-[4-(4-hydroxybut-1-ynyl)phenyl]ethanone |
InChI |
InChI=1S/C12H12O2/c1-10(14)12-7-5-11(6-8-12)4-2-3-9-13/h5-8,13H,3,9H2,1H3 |
InChI Key |
GQJBUSSNQSYFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C#CCCO |
Origin of Product |
United States |
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